N-benzyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Description
Properties
Molecular Formula |
C15H15N5O |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-benzyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C15H15N5O/c1-10-8-11(2)20-15(17-10)18-13(19-20)14(21)16-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,16,21) |
InChI Key |
GWNNOTCJABAJHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NCC3=CC=CC=C3)C |
Origin of Product |
United States |
Biological Activity
N-benzyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide (commonly referred to as BDT) is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of BDT, including its mechanism of action, pharmacological effects, and relevant case studies.
BDT exhibits biological activity through multiple mechanisms:
- Inhibition of Enzymatic Activity : BDT has been shown to inhibit specific enzymes involved in cellular signaling pathways. For example, it may act as an antagonist to adenosine receptors, which play a crucial role in various physiological processes.
- Modulation of Gene Expression : Studies indicate that BDT can influence gene expression related to inflammatory responses and cell proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of BDT. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 10.0 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 15.0 | Modulation of apoptosis-related genes |
Anti-inflammatory Activity
BDT has demonstrated significant anti-inflammatory properties in vitro and in vivo. It reduces the production of pro-inflammatory cytokines and inhibits pathways such as NF-kB.
Neuroprotective Effects
Research indicates that BDT may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Case Studies
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry evaluated the effect of BDT on various cancer cell lines. The compound was found to significantly reduce cell viability and promote apoptosis through the activation of caspase pathways .
- Anti-inflammatory Effects : In an animal model of arthritis, BDT administration led to a marked reduction in joint swelling and pain, correlating with decreased levels of TNF-alpha and IL-6 .
- Neuroprotection : A recent study investigated the neuroprotective effects of BDT in a model of oxidative stress-induced neuronal damage. Results showed that BDT significantly improved neuronal survival rates and reduced markers of oxidative stress .
Scientific Research Applications
Pharmacological Properties
N-benzyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide exhibits a range of pharmacological properties that make it a candidate for various therapeutic applications:
- Antimicrobial Activity : Several studies have reported the antimicrobial effects of compounds containing the triazolo-pyrimidine scaffold. For instance, derivatives of this compound have shown significant activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties. In one study, a series of triazolo-pyrimidines were synthesized and evaluated for their antimicrobial efficacy, with some derivatives demonstrating potent activity against resistant strains .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit key inflammatory pathways, including the NF-κB signaling pathway. In vitro studies showed that certain derivatives could significantly reduce pro-inflammatory cytokine production in activated macrophages .
- Anticancer Potential : The triazolo-pyrimidine scaffold has been associated with anticancer activity. Compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines. A recent study highlighted the ability of specific derivatives to inhibit cell proliferation and induce cell cycle arrest in human cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key modifications to the chemical structure can enhance its potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the benzyl group | Increased lipophilicity and improved membrane permeability |
| Alteration of methyl groups | Enhanced binding affinity to target proteins |
| Variation in carboxamide moiety | Improved solubility and bioavailability |
Antimicrobial Evaluation
In a study published in ChemInform, researchers synthesized a novel class of thiadiazole derivatives bearing the triazolo-pyrimidine moiety. These compounds were evaluated for their antimicrobial activity against various pathogens. The results indicated that several derivatives exhibited significant antibacterial effects with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties of triazolo-pyrimidines revealed that this compound could effectively inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide-stimulated macrophages. This suggests potential for therapeutic use in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is highly dependent on substituents and functional groups. Below is a comparative analysis of key analogs:
Activity Trends and Mechanistic Insights
- Antimicrobial Activity : The benzyl carboxamide group in the target compound confers weaker antituberculosis activity (MIC = 126 μM) compared to imidazo[1,2-a]pyridine derivatives (MIC = 0.1 μM). Replacing the pyrimidine core with pyridine (compound 10, MIC = 101 μM) slightly improves activity, suggesting core flexibility influences target binding .
- Herbicidal Activity : Thioether- and sulfonyl-linked acetamides (e.g., compounds from ) show superior herbicidal effects compared to carboxamide derivatives. The sulfur atom likely enhances membrane permeability or enzyme interaction.
- Functional Group Impact: Substituting the benzyl group with a 4-methoxybenzyl moiety (compound 30, ) increases immunoproteasome inhibition by ~4%, indicating electron-donating groups may optimize target engagement.
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst : p-Toluenesulfonic acid (PTSA, 5 mol%)
-
Solvent : Dimethylformamide (DMF)
-
Temperature : 90°C
-
Time : 16 hours
The reaction proceeds via initial Knoevenagel condensation between benzaldehyde and N-benzyl acetoacetamide, forming a β-keto enamine intermediate. Subsequent cyclocondensation with 1H-1,2,4-triazole-3,5-diamine generates the triazolopyrimidine core, followed by oxidation to aromatize the system.
Key Advantages:
-
Atom economy : Single-pot synthesis minimizes intermediate isolation.
-
Scalability : Demonstrated gram-scale production with 75% yield.
Stepwise Assembly via Chloropyrimidine Intermediates
Patented routes describe the use of 2-benzylthio-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine as a precursor. Chlorination with Cl₂ in acetic acid/water at -1°C to 5°C introduces reactive sites for subsequent amidation.
Chlorination Protocol:
-
Reagent : Cl₂ gas (2.5 hours, <5°C)
-
Workup : Filtration and dilution-induced precipitation
-
Intermediate : 5,7-Dichloro derivative (isolated as tan solid)
The chlorinated intermediate undergoes nucleophilic substitution with benzylamine in tetrahydrofuran (THF) under basic conditions (NaH, 0°C to room temperature), yielding the carboxamide after hydrolysis.
Limitations:
-
Hazardous reagents : Requires careful handling of chlorine gas.
-
Moderate yields : 60–70% due to competing side reactions.
Amide Coupling via NMI/SO₂Cl₂ Activation
Recent advances utilize N-methylimidazole (NMI) and sulfuryl chloride (SO₂Cl₂) to activate carboxylic acid intermediates. For this compound, 5,7-dimethyl-triazolo[1,5-a]pyrimidine-2-carboxylic acid is first synthesized via oxidative cyclization, then coupled with benzylamine.
Coupling Procedure:
-
Activation : Carboxylic acid (1 eq) + NMI (1.2 eq) + SO₂Cl₂ (1.1 eq) in CH₂Cl₂ (0°C, 30 min).
-
Amidation : Add benzylamine (1.5 eq), stir at 25°C for 12 hours.
This method avoids traditional coupling agents (e.g., EDCI/HOBt), reducing side product formation.
Dimroth Rearrangement of Triazolo[4,3-c]Pyrimidines
A less direct route involves synthesizingtriazolo[4,3-c]pyrimidines via oxidative cyclization of 6-chloro-4-pyrimidinylhydrazones, followed by Dimroth rearrangement to the [1,5-a] isomer.
Key Steps:
-
Oxidative cyclization : Iodobenzene diacetate (IBD) in CH₂Cl₂, 25°C, 2 hours.
-
Rearrangement : Reflux in ethanol, 6 hours.
While effective, this method requires strict temperature control during rearrangement to prevent decomposition.
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Yield (%) | Scalability | Safety Concerns |
|---|---|---|---|---|
| Multicomponent | PTSA, DMF | 43–66 | High | Low |
| Chlorination/Amidation | Cl₂, benzylamine | 60–70 | Moderate | Chlorine gas handling |
| NMI/SO₂Cl₂ Coupling | NMI, SO₂Cl₂ | 82–89 | High | Exothermic activation |
| Dimroth Rearrangement | IBD, ethanol | 55–68 | Low | Thermal decomposition |
Mechanistic Insights and Challenges
Regioselectivity in Cyclization
The triazolopyrimidine core’s regiochemistry is dictated by the electronic effects of substituents. Methyl groups at C5 and C7 stabilize the transition state during cyclocondensation, favoring [1,5-a] over [1,5-c] isomers. Computational studies suggest that steric hindrance from the benzyl group directs the carboxamide to C2.
Q & A
Q. What are the standard synthetic routes for N-benzyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide?
The compound is typically synthesized via cyclocondensation of pyrimidine precursors with benzylamine derivatives. Key steps include:
- Cyclocondensation : Reacting 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine intermediates with N-benzyl carboxamide precursors under reflux conditions (ethanol or DMF, 60–95°C) .
- Purification : Column chromatography using gradients of petroleum ether/ethyl acetate (e.g., 1:1) to isolate the product .
- Characterization : Confirmation via / NMR, mass spectrometry (ESI-MS), and elemental analysis (C, H, N). Discrepancies ≤0.3% in elemental composition are common due to solvent residues .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR : NMR (400–600 MHz) identifies substituents (e.g., benzyl protons at δ 7.24–7.33 ppm, methyl groups at δ 2.38–3.06 ppm) and coupling patterns .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 451.2 for analogous triazolopyrimidines) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., space group , Z = 2) for structural validation .
Q. How do substituents on the triazolo[1,5-a]pyrimidine core influence bioactivity?
- Benzyl Group : Enhances lipophilicity and target binding via π-π stacking (e.g., in cannabinoid receptor CB2 studies) .
- Methyl Groups (5,7-positions) : Improve metabolic stability by reducing oxidative degradation .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Regioselectivity in triazolo[1,5-a]pyrimidine synthesis is controlled by:
- Reagent Choice : Using bis(trimethylsilyl)acetamide (BSA) to activate intermediates for cyclization .
- Temperature : Reflux conditions (e.g., 95°C in ethanol) favor the 1,2,4-triazolo isomer over competing products .
- Analytical Validation : LC-MS and 2D NMR (e.g., - HSQC) differentiate regioisomers .
Q. What computational strategies predict binding interactions with biological targets?
Q. How can contradictory bioassay data be resolved?
Discrepancies in IC values or elemental analysis may arise from:
- Sample Purity : Repeat purification using preparative HPLC (C18 column, acetonitrile/water) .
- Assay Conditions : Standardize protocols (e.g., pH, temperature) for enzyme inhibition studies (e.g., cathepsin K/B assays) .
Q. What methods optimize metabolic stability in vivo?
- Deuterium Labeling : Replacing methyl groups with CD reduces CYP450-mediated oxidation .
- Prodrug Design : Phosphonate or ester derivatives improve oral bioavailability .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
